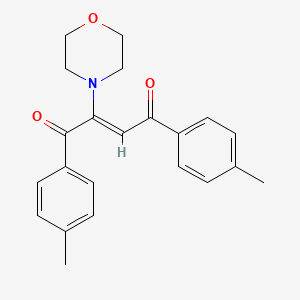
Morpholine, 4-(1,2-di(p-toluoyl)vinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Morpholine, 4-(1,2-di(p-toluoyl)vinyl)-: is a chemical compound with the molecular formula C22H23NO3. It is a derivative of morpholine, a heterocyclic amine that features both amine and ether functional groups. This compound is notable for its unique structure, which includes a morpholine ring substituted with a 1,2-di(p-toluoyl)vinyl group. The presence of the p-toluoyl groups adds significant steric and electronic effects, making this compound interesting for various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Morpholine, 4-(1,2-di(p-toluoyl)vinyl)- typically involves the following steps:
Starting Materials: The synthesis begins with morpholine and p-toluoyl chloride.
Formation of Intermediate: The p-toluoyl chloride reacts with morpholine to form an intermediate compound.
Vinylation: The intermediate undergoes a vinylation reaction to introduce the 1,2-di(p-toluoyl)vinyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions, such as temperature and pressure, is crucial to ensure efficient production.
化学反应分析
Types of Reactions:
Oxidation: Morpholine, 4-(1,2-di(p-toluoyl)vinyl)- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the p-toluoyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
科学研究应用
Chemistry:
Catalysis: Used as a ligand in catalytic reactions due to its unique electronic properties.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry:
Corrosion Inhibitors: Used in formulations to prevent corrosion in industrial equipment.
Surfactants: Incorporated into surfactant formulations for enhanced performance.
作用机制
The mechanism of action of Morpholine, 4-(1,2-di(p-toluoyl)vinyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Morpholine: The parent compound, which lacks the 1,2-di(p-toluoyl)vinyl group.
4-(p-Toluoyl)morpholine: A simpler derivative with only one p-toluoyl group.
1,2-Di(p-toluoyl)ethane: A compound with a similar vinyl group but without the morpholine ring.
Uniqueness: Morpholine, 4-(1,2-di(p-toluoyl)vinyl)- is unique due to the combination of the morpholine ring and the 1,2-di(p-toluoyl)vinyl group. This combination imparts distinct steric and electronic properties, making it valuable for specific chemical and biological applications.
属性
CAS 编号 |
74037-72-2 |
|---|---|
分子式 |
C22H23NO3 |
分子量 |
349.4 g/mol |
IUPAC 名称 |
(Z)-1,4-bis(4-methylphenyl)-2-morpholin-4-ylbut-2-ene-1,4-dione |
InChI |
InChI=1S/C22H23NO3/c1-16-3-7-18(8-4-16)21(24)15-20(23-11-13-26-14-12-23)22(25)19-9-5-17(2)6-10-19/h3-10,15H,11-14H2,1-2H3/b20-15- |
InChI 键 |
FWGYGNSDPBEBCY-HKWRFOASSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(/C(=O)C2=CC=C(C=C2)C)\N3CCOCC3 |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C(=O)C2=CC=C(C=C2)C)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


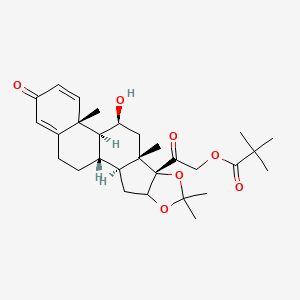
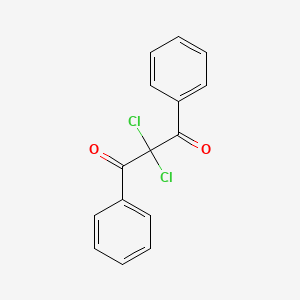
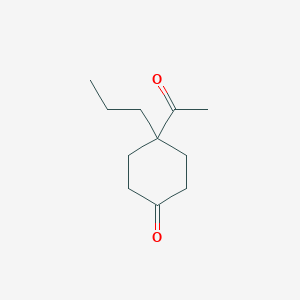
![methyl 1-[[C-methylsulfanyl-N-(1-pyridin-2-ylethylideneamino)carbonimidoyl]diselanyl]-N-(1-pyridin-2-ylethylideneamino)methanimidothioate](/img/structure/B14437996.png)
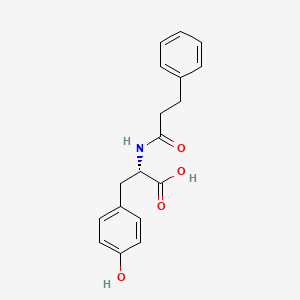
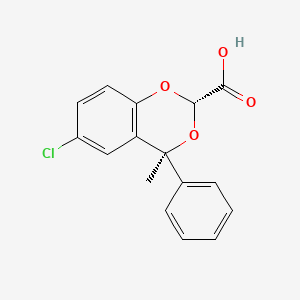
![4-Fluorophenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate](/img/structure/B14438008.png)
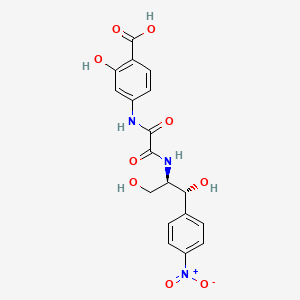
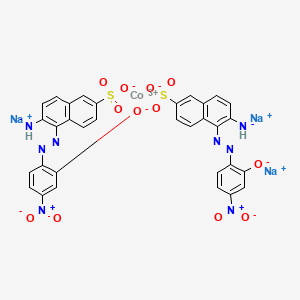
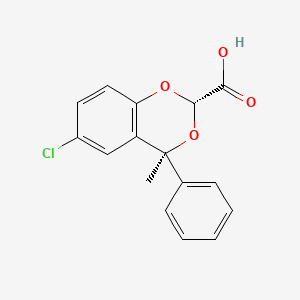
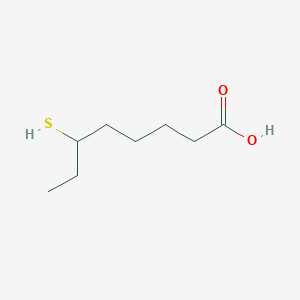
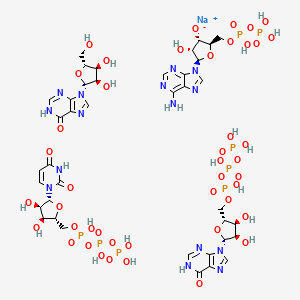
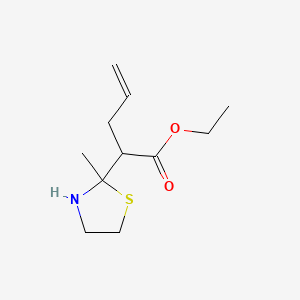
![1,3-Dimethyl-2-(7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)imidazolidine](/img/structure/B14438069.png)
